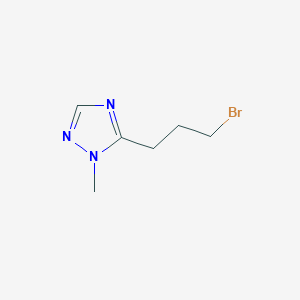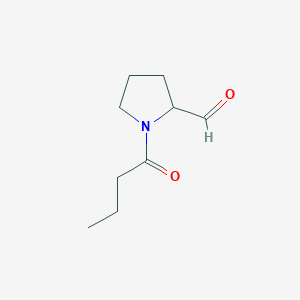
5,7-Dimethylquinolin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dimethylquinolin-3-ol: is a heterocyclic aromatic compound with the molecular formula C₁₁H₁₁NO It is a derivative of quinoline, characterized by the presence of two methyl groups at the 5th and 7th positions and a hydroxyl group at the 3rd position of the quinoline ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dimethylquinolin-3-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Friedländer synthesis is a well-known method for constructing quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds in the presence of acidic catalysts.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 5,7-Dimethylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3rd position can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the 2nd and 4th positions of the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens and nitro groups can be introduced using appropriate catalysts.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Halogenated and nitro-substituted quinoline derivatives.
科学的研究の応用
5,7-Dimethylquinolin-3-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and as a fluorescent probe for biological imaging.
Industry: It is used in the production of dyes, pigments, and as a precursor for the synthesis of functional materials.
作用機序
The mechanism of action of 5,7-Dimethylquinolin-3-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or interfere with DNA replication processes. The hydroxyl group at the 3rd position plays a crucial role in its binding affinity and specificity towards these targets.
類似化合物との比較
5,7-Dimethyl-8-hydroxyquinoline: Similar structure but with a hydroxyl group at the 8th position.
5,7-Dimethylquinoline: Lacks the hydroxyl group at the 3rd position.
Quinoline: The parent compound without any methyl or hydroxyl substitutions.
Uniqueness: 5,7-Dimethylquinolin-3-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both methyl groups and the hydroxyl group enhances its potential for diverse applications in various fields.
特性
分子式 |
C11H11NO |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
5,7-dimethylquinolin-3-ol |
InChI |
InChI=1S/C11H11NO/c1-7-3-8(2)10-5-9(13)6-12-11(10)4-7/h3-6,13H,1-2H3 |
InChIキー |
MIBPSCFFHSMGST-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=C(C=NC2=C1)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-(1-Aminopropan-2-yl)spiro[3.4]octan-5-ol](/img/structure/B13166477.png)


![1-[(3-Chlorophenyl)sulfanyl]propan-2-one](/img/structure/B13166494.png)
![5-(Difluoromethyl)-2-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B13166498.png)

![1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13166529.png)






